6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Description
6-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (CAS: 1291486-86-6) is a triazolopyridinone derivative featuring a sulfonyl group substituted with a 3,4-dihydroisoquinoline moiety. Its molecular formula is C15H14N4O3S, with a molecular weight of 330.36 . The compound belongs to a class of nitrogen-containing heterocycles known for diverse pharmacological and agrochemical applications, including enzyme inhibition and receptor antagonism . The sulfonamide linkage and fused triazole-pyridine core contribute to its structural uniqueness, enabling interactions with biological targets such as kinases and G-protein-coupled receptors .
Properties
IUPAC Name |
6-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c20-15-17-16-14-6-5-13(10-19(14)15)23(21,22)18-8-7-11-3-1-2-4-12(11)9-18/h1-6,10H,7-9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEUGFCWMQBSOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CN4C(=NNC4=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves multi-step reactions. A common route begins with the formation of the triazole and pyridine cores, followed by the incorporation of the dihydroisoquinolinyl and sulfonyl groups. Typical reaction conditions might include:
Solvents: : Dichloromethane, ethanol, or water.
Catalysts: : Palladium on carbon, triethylamine.
Temperatures: : Ranging from room temperature to reflux conditions.
Industrial Production Methods
Scaling up to industrial production requires optimization of yields and purity. Techniques such as continuous flow synthesis and catalytic hydrogenation are often employed to ensure efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The sulfonyl group can undergo oxidation reactions, forming sulfoxides or sulfones.
Reduction: : Reduction can target the nitrogen atoms within the triazole or pyridine rings, altering their electronic properties.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazole or pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, peracids.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, acyl chlorides, and anhydrides.
Major Products Formed
Depending on the reaction, major products can include:
Oxidation: : Sulfoxides, sulfones.
Reduction: : Amines, alkanes.
Substitution: : Alkylated or acylated derivatives.
Scientific Research Applications
6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one finds applications in various fields:
Chemistry: : As a building block in organic synthesis, enabling the development of complex molecular architectures.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: : Explored for pharmacological properties such as anti-inflammatory, anticancer, or antiviral activities.
Industry: : Utilized in the production of specialty chemicals or as a catalyst in industrial processes.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. Its unique structure allows for specific binding to active sites or allosteric modulation of protein functions. Pathways involved might include signal transduction, metabolic regulation, and cell cycle control.
Comparison with Similar Compounds
Key Observations :
Key Insights :
- The dihydroisoquinolinylsulfonyl group may enhance binding to hydrophobic enzyme pockets, as seen in SCD inhibitors .
- Halogenated derivatives (e.g., 13h, 13i) exhibit improved potency in receptor antagonism due to electronegative interactions .
Biological Activity
The compound 6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (CAS No. 1291486-86-6) is a member of the triazolo-pyridine family and has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C15H14N4O3S
- Molecular Weight : 330.36 g/mol
- Structure : The compound features a sulfonamide group linked to a triazole-pyridine moiety, which is believed to contribute to its biological activity.
Research indicates that the biological activity of this compound is primarily linked to its interaction with specific enzyme targets. Notably, it has shown significant inhibition of the enzyme AKR1C3 , which is implicated in hormone metabolism and cancer progression.
Inhibition of AKR1C3
A study highlighted that compounds similar to this compound exhibit high selectivity for AKR1C3 over its isoform AKR1C2. The binding mode analysis revealed that the tetrahydroquinoline moiety effectively fits into the enzyme's active site, enhancing its inhibitory potency against cancer-related metabolic pathways .
Biological Activity Data
Case Studies and Research Findings
- Cancer Treatment Potential : The compound has been explored in preclinical studies for its role in inhibiting cancer cell growth. Its ability to selectively inhibit AKR1C3 suggests potential applications in treating castration-resistant prostate cancer (CRPC) and other hormone-dependent malignancies .
- Mechanistic Insights : In silico studies have provided insights into the binding interactions between the compound and AKR1C3. The results indicate that modifications to the compound can enhance selectivity and potency by optimizing interactions within the enzyme's binding pocket .
- Pharmacological Applications : Beyond cancer therapy, derivatives of this compound have been studied for their potential as D1 receptor modulators, which may be beneficial in treating neurodegenerative diseases such as Parkinson's disease and schizophrenia .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
